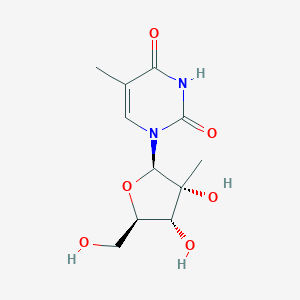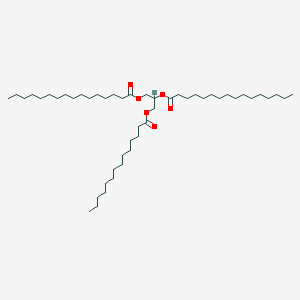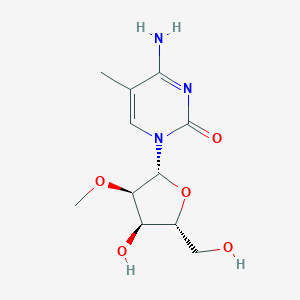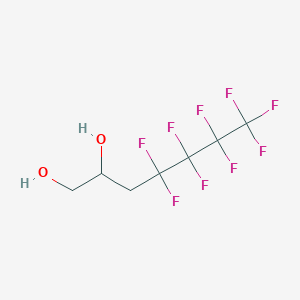
4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol
Overview
Description
- "4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol" is a chemically synthesized compound.
Synthesis Analysis
- The compound can be synthesized through controlled chemical processes. For example, 4-Heterohepta-1,6-diynes can be rearranged to 4-heterohepta-1,2,5,6-tetraenes, which further undergo thermal rearrangement to form dimers in a process where the rate-determining step is first order (Cheng, Garratt, Neoh, & Rumjanek, 1985).
Molecular Structure Analysis
- The molecular structure of related compounds involves a cycloheptane ring system, which forms the core structure of many polyfluoro-compounds (Dodsworth, Jenkins, Stephens, & Tatlow, 1984).
Chemical Reactions and Properties
- Chemical reactions involving the compound can lead to the formation of various derivatives. For example, nonafluorocyclohepta-1,3-dienes can yield H-substituted polyfluorobicycloheptenes through cross-ring bond formation (Dodsworth et al., 1984).
Physical Properties Analysis
- The physical properties of related fluorinated compounds include specific boiling points and reaction conditions. For instance, nonafluoro cyclohexanes made by fluorination of benzene have distinct boiling points and undergo dehydrofluorination to yield unsaturated products (Godsell, Stacey, & Tatlow, 1958).
Chemical Properties Analysis
- The compound's chemical properties are influenced by its fluorine content and the cycloheptane ring system. The presence of multiple fluorine atoms imparts unique reactivity and physical properties, as seen in similar fluorinated compounds (Dodsworth et al., 1984).
Scientific Research Applications
Polyfluoro-compounds based on the cycloheptane ring system : This paper discusses bicyclic compounds derived from nonafluorocyclohepta-1,3-dienes and octafluorocyclohepta-1,3,5-triene and their applications in scientific research (Dodsworth, Jenkins, Stephens, & Tatlow, 1984).
C4 and C5 alcohols in biomass-derived materials : This study highlights the importance of C4 and C5 diols and alcohols as commodity chemicals used in the production of polyesters, polyurethanes, polyethers, and in the fuel industry for boosting gasoline octane number (Sun, Sato, Ueda, Primo, García, & Corma, 2016).
Pharmaceutical research applications : 1,2- and 1,4-dihydropyridines, which are related to the chemical structure , have revolutionized pharmaceutical research due to their unprecedented biological properties, leading to several drug molecules and natural products like alkaloids (Sharma & Singh, 2017).
Photoremovable protecting group for aldehydes and ketones : Bhc-diol, similar in structure, has been used as a photoremovable protecting group for aldehydes and ketones, enabling the release of various compounds under simulated physiological conditions (Lu, Fedoryak, Moister, & Dore, 2003).
Microbial production of diols : The microbial production of diols, including those structurally related to the compound , has been explored for producing green chemicals with diverse applications (Zeng & Sabra, 2011).
properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O2/c8-4(9,1-3(18)2-17)5(10,11)6(12,13)7(14,15)16/h3,17-18H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXMAJQQVDRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382147 | |
| Record name | 3-(Perfluoro-2-butyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125070-38-4 | |
| Record name | 3-(Perfluoro-2-butyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H,2H,3H,3H-Perfluoroheptane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)






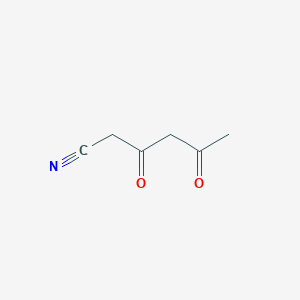
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
